2-{[(4-Bromophenyl)carbamothioyl]carbamoyl}phenyl acetate
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Overview
Description
2-{[(4-Bromophenyl)carbamothioyl]carbamoyl}phenyl acetate is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Bromophenyl)carbamothioyl]carbamoyl}phenyl acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromophenyl isothiocyanate with 2-aminophenyl acetate under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Bromophenyl)carbamothioyl]carbamoyl}phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{[(4-Bromophenyl)carbamothioyl]carbamoyl}phenyl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(4-Bromophenyl)carbamothioyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Chlorophenyl)carbamothioyl]carbamoyl}phenyl acetate
- 2-{[(4-Methylphenyl)carbamothioyl]carbamoyl}phenyl acetate
- 2-{[(4-Nitrophenyl)carbamothioyl]carbamoyl}phenyl acetate
Uniqueness
2-{[(4-Bromophenyl)carbamothioyl]carbamoyl}phenyl acetate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in specific applications where the bromine atom plays a crucial role in the compound’s activity.
Properties
CAS No. |
62204-62-0 |
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Molecular Formula |
C16H13BrN2O3S |
Molecular Weight |
393.3 g/mol |
IUPAC Name |
[2-[(4-bromophenyl)carbamothioylcarbamoyl]phenyl] acetate |
InChI |
InChI=1S/C16H13BrN2O3S/c1-10(20)22-14-5-3-2-4-13(14)15(21)19-16(23)18-12-8-6-11(17)7-9-12/h2-9H,1H3,(H2,18,19,21,23) |
InChI Key |
UPLVOAWJUGOASA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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